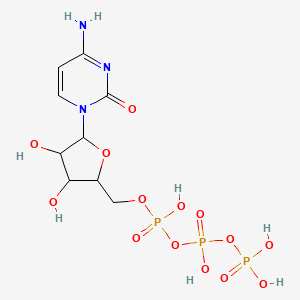
cytidine-5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cytidine-5'-triphosphate is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in phospholipid anabolism in vivo and can cross the blood-cerebrospinal fluid barrier . This compound is a high-energy molecule similar to adenosine triphosphate, but its role as an energy coupler is limited to a smaller subset of metabolic reactions .
準備方法
Synthetic Routes and Reaction Conditions
cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .
Industrial Production Methods
In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .
化学反応の分析
Types of Reactions
cytidine-5'-triphosphate undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate in the synthesis of RNA by RNA polymerases.
Substitution: It reacts with phosphocholine to produce CDP-choline and diphosphate.
Common Reagents and Conditions
Phosphorylation: Requires phosphorylating agents and catalysts.
Substitution: Involves CTP:phosphocholine cytidylyltransferases.
Major Products
CDP-choline: Formed from the reaction with phosphocholine.
科学的研究の応用
cytidine-5'-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a high-energy molecule in various biochemical reactions.
Biology: Acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation.
Medicine: Involved in the treatment of neuropsychiatric deficits and cerebrovascular diseases.
Industry: Used in the large-scale synthesis of RNA for research and therapeutic purposes.
作用機序
cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): Similar high-energy molecule but involved in a broader range of metabolic reactions.
Guanosine triphosphate (GTP): Another nucleoside triphosphate involved in protein synthesis and signal transduction.
Uridine triphosphate (UTP): Involved in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
cytidine-5'-triphosphate is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike adenosine triphosphate, its role as an energy coupler is limited to a smaller subset of metabolic reactions .
特性
分子式 |
C9H16N3O14P3 |
|---|---|
分子量 |
483.16 g/mol |
IUPAC名 |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18) |
InChIキー |
PCDQPRRSZKQHHS-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















